20-ethyl Prostaglandin F2alpha 20-ethyl Prostaglandin F2alpha 20-ethyl Prostaglandin F2α (20-ethyl PGF2α) is an analog of PGF2α in which the ω-chain has been extended by the addition of two more methylene carbon atoms. It is therefore a modified version of the clinically approved glaucoma medication unoprostone. Unoprostone also contains lower side chain modifications (13,14-dihydro-15-keto) which severely limit its affinity for FP receptors, contributing to its lack of potency as a medication. 20-ethyl PGF2α retains the natural 15(S) allylic hydroxyl in the lower side chain, which may improve its potency as an intraocular hypotensive agent compared to unoprostone. The 2 carbon extension in 20-ethyl-PGF2α increases the Ki (120 nM) for the FP receptor from bovine corpus luteum only about 2.5-fold compared to PGF2α (50 nM). In vivo effects may be prolonged using 20-ethyl PGF2α, as the activity of 15-hydroxy PGDH using 20-ethyl PGF2α as a substrate is only 35% of the activity observed with PGF2α.
Brand Name: Vulcanchem
CAS No.: 36950-85-3
VCID: VC21242301
InChI: InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
SMILES: CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol

20-ethyl Prostaglandin F2alpha

CAS No.: 36950-85-3

Cat. No.: VC21242301

Molecular Formula: C22H38O5

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

20-ethyl Prostaglandin F2alpha - 36950-85-3

Specification

CAS No. 36950-85-3
Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Standard InChI Key XSDVSOQSNGGUFY-GWSKAPOCSA-N
Isomeric SMILES CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
SMILES CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Canonical SMILES CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Introduction

Chemical Structure and Properties

20-Ethyl Prostaglandin F2alpha has a molecular formula of C22H38O5 and a molecular weight of 382.53 . The structure features an extended ω-chain at the 20-position, which is the key modification that distinguishes it from natural Prostaglandin F2alpha. This structural alteration significantly impacts how the molecule interacts with biological receptors, potentially enhancing its stability and activity in physiological systems.

Physical and Chemical Properties

The physical and chemical properties of 20-Ethyl Prostaglandin F2alpha are crucial for understanding its behavior in various research applications. These properties influence its stability, solubility, and interaction with biological systems.

Table 1: Physical and Chemical Properties of 20-Ethyl Prostaglandin F2alpha

PropertyValueNote
Boiling point429.67°CRough estimate
Density1.0323 g/cm³Rough estimate
Refractive index1.6120Estimate
pKa4.76±0.10Predicted
Solubility in DMF33 mg/mlExperimentally determined
Solubility in DMSO14 mg/mlExperimentally determined
Solubility in Ethanol33 mg/mlExperimentally determined
Solubility in PBS (pH 7.2)3 mg/mlExperimentally determined
CAS Number36950-85-3Registry identifier
Molecular FormulaC22H38O5Chemical composition
Molecular Weight382.53Calculated mass

The solubility profile of 20-Ethyl Prostaglandin F2alpha indicates its moderate solubility in organic solvents like DMF and ethanol, with reduced solubility in aqueous buffers such as PBS . This solubility pattern is characteristic of many prostaglandin derivatives and impacts the compound's bioavailability and administration methods in experimental settings.

Synthesis and Production Methods

The synthesis of 20-Ethyl Prostaglandin F2alpha involves sophisticated chemical processes that build upon decades of prostaglandin synthesis research. Unlike natural prostaglandins that are extracted from biological sources, 20-Ethyl Prostaglandin F2alpha requires careful chemical synthesis to achieve the desired structural modifications.

Mechanism of Action

The mechanism of action for 20-Ethyl Prostaglandin F2alpha builds upon the established understanding of prostaglandin activity within biological systems. Prostaglandins generally act by binding to specific receptors on cell surfaces, initiating signaling cascades that regulate various physiological processes.

Receptor Interactions

20-Ethyl Prostaglandin F2alpha likely interacts with the same receptors as natural Prostaglandin F2alpha, but with potentially modified binding affinity or selectivity due to its structural modifications. The extended ω-chain at the 20-position alters its interaction with biological receptors compared to Prostaglandin F2alpha, which may enhance its stability and activity in physiological systems.

Research indicates that the structural modifications in 20-Ethyl Prostaglandin F2alpha enhance its potency compared to natural Prostaglandin F2alpha. This increased potency may be attributed to several factors, including:

  • Enhanced binding affinity to target receptors

  • Improved metabolic stability

  • Altered distribution within tissues

  • Modified interaction with downstream signaling pathways

Understanding these receptor interactions is crucial for evaluating the compound's pharmacological properties and potential therapeutic applications.

Biological Activity and Applications

Prostaglandins, including 20-Ethyl Prostaglandin F2alpha, play key roles in various physiological processes. The natural prostaglandin F2alpha is particularly known for its role in reproduction, inflammation, and cardiovascular function .

Reproductive Function

Prostaglandin F2alpha is critical for luteal regression in reproductive cycles. Studies have demonstrated that prostaglandin F2alpha stimulates further prostaglandin F2alpha synthesis (autoamplification) apparently from the corpus luteum, which is essential for the luteolysis process . As an analog of prostaglandin F2alpha, 20-Ethyl Prostaglandin F2alpha may exhibit similar or modified effects on reproductive functions, potentially with enhanced potency or duration of action.

Research Applications

The development of prostaglandin analogues like 20-Ethyl Prostaglandin F2alpha provides valuable tools for investigating prostaglandin-mediated physiological processes. These compounds enable researchers to:

  • Study receptor-specific effects by using analogues with modified receptor selectivity

  • Investigate duration-dependent effects using analogues with enhanced stability

  • Explore structure-activity relationships to understand the molecular basis of prostaglandin function

  • Develop potential therapeutic agents with improved pharmacological profiles

The enhanced stability and potency of 20-Ethyl Prostaglandin F2alpha compared to natural prostaglandin F2alpha make it particularly valuable for research applications where consistent and prolonged activity is desired.

Comparison with Other Prostaglandin Analogues

20-Ethyl Prostaglandin F2alpha represents one of many prostaglandin analogues developed to enhance the properties of natural prostaglandins. The World Health Organization's list of essential medicines includes multiple prostaglandin analogues, highlighting their therapeutic importance .

Structural and Functional Relationships

Various prostaglandin analogues have been developed with specific structural modifications to target different biological activities. Some notable prostaglandin analogues include:

  • Bimatoprost - Used for treating glaucoma and ocular hypertension

  • Latanoprost - Another treatment for glaucoma and ocular hypertension

  • Fluprostenol - Used in veterinary medicine for reproductive management

  • Cloprostenol - Applied in veterinary practice for estrus synchronization

The development of these analogues often builds upon a common synthetic approach, with specific modifications introduced to achieve desired pharmacological properties . The prostaglandin F2α family features a cyclopentyl core with four contiguous stereocenters and two aliphatic side chains, where the bottom chain bears a stereogenic allyl alcohol . 20-Ethyl Prostaglandin F2alpha maintains this core structure but incorporates the ethyl modification at the 20-position.

Research Developments and Future Directions

The field of prostaglandin research continues to evolve, with new synthetic approaches and applications being discovered. Recent advances in catalytic asymmetric synthesis have enabled more efficient and stereochemically controlled routes to prostaglandins and their analogues .

Synthetic Innovations

Modern synthetic approaches to prostaglandins employ various methods, including:

  • Asymmetric allylic alkylation

  • Cyclizations

  • 1,4-additions/aldol cascades

  • Aldol and Michael reactions

  • Asymmetric Suzuki–Miyaura coupling

These methods provide access to prostaglandin cores with precise control over stereochemistry, enabling the synthesis of both natural prostaglandins and modified analogues like 20-Ethyl Prostaglandin F2alpha .

A particularly notable advancement is the catalyst-controlled route to prostaglandin F2α and its analogues using Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction . This approach sets three contiguous stereocenters in a single step with complete ligand control over absolute stereochemistry, providing advanced intermediates for various prostaglandin derivatives .

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